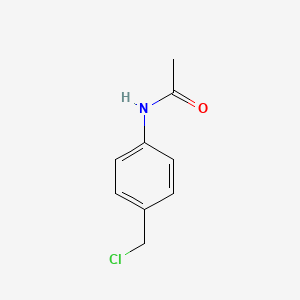

4-Acetamidobenzyl chloride

Description

Properties

IUPAC Name |

N-[4-(chloromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHLVANTDHUAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203245 | |

| Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54777-65-0 | |

| Record name | N-[4-(Chloromethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54777-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054777650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(chloromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Acetamidobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamidobenzyl chloride, also known as N-(4-(chloromethyl)phenyl)acetamide, is a halogenated aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure combines an acetamido group, which can modulate solubility and biological interactions, with a reactive benzyl chloride moiety, a key functional group for alkylation reactions. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, including its structural characteristics, physical constants, and safety information. While detailed experimental protocols for this specific molecule are not extensively documented in publicly available literature, this guide outlines general methodologies for its synthesis, purification, and analysis based on established principles of organic chemistry. Furthermore, this document explores its expected reactivity and potential applications in the development of novel compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 151-154°C.[1] The presence of both a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the amide C=O) suggests the potential for intermolecular interactions influencing its physical properties.

Structural and Identifying Information

| Property | Value | Reference |

| IUPAC Name | N-(4-(chloromethyl)phenyl)acetamide | |

| Synonyms | This compound | |

| CAS Number | 54777-65-0 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO | [1][3] |

| Molecular Weight | 183.64 g/mol | [1] |

| MDL Number | MFCD00060282 |

Physical Properties

| Property | Value | Reference |

| Melting Point | 151-154 °C | [1] |

| Appearance | Solid (form not specified) |

Solubility

Reactivity and Stability

The reactivity of this compound is primarily dictated by the benzyl chloride functional group. Benzyl chlorides are known to be effective alkylating agents, susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the resulting benzylic carbocation is stabilized by resonance with the aromatic ring.

The acetamido group at the para position is an ortho-, para-directing group and can influence the reactivity of the benzyl chloride moiety through electronic effects. It is an activating group, which may enhance the rate of nucleophilic substitution at the benzylic carbon.

The compound is likely to be sensitive to moisture and strong nucleophiles, which can lead to hydrolysis or substitution reactions. Stability under various conditions, such as temperature and pH, has not been extensively documented.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are scarce. The following sections provide generalized methodologies based on standard organic chemistry techniques for similar compounds.

Synthesis

A plausible synthetic route to this compound would involve the chlorination of 4-methylacetanilide. This could potentially be achieved using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS) with a radical initiator or sulfuryl chloride (SO₂Cl₂).

General Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Purification

Purification of the crude product would likely involve recrystallization from a suitable solvent system or column chromatography. The choice of solvent for recrystallization would depend on the solubility profile of the compound and its impurities. For column chromatography, a silica gel stationary phase with a mobile phase gradient of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) would be a logical starting point.

Analytical Methods

The structure and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the benzyl chloride group, the methyl protons of the acetamido group, and the amide proton. ¹³C NMR would provide information on the number and types of carbon atoms present.

-

Mass Spectrometry (MS): This would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as C-H and C=C bonds of the aromatic ring, and the C-Cl bond.

Reaction Mechanisms

As an alkylating agent, this compound is expected to participate in nucleophilic substitution reactions. A common example would be the reaction with an amine to form a secondary amine, a key step in the synthesis of more complex molecules.

Generalized Nucleophilic Substitution (SN2) Reaction:

Caption: A generalized diagram of an SN2 reaction involving this compound.

Potential Applications

Given its structure, this compound is a promising building block for the synthesis of a variety of organic molecules. Its potential applications include:

-

Pharmaceutical Intermediates: The acetamido group is present in many pharmaceuticals, and the benzyl chloride moiety allows for the introduction of this scaffold into larger, more complex molecules with potential biological activity.[2]

-

Chemical Intermediates: It can be used in the synthesis of other fine chemicals and specialty materials.[2]

Safety and Handling

This compound is classified as an irritant.[1] It may cause an allergic skin reaction, serious eye irritation, and severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a potentially valuable, yet under-documented, chemical intermediate. This guide has summarized the available data on its chemical and physical properties and provided a framework for its synthesis, purification, and reactivity based on established chemical principles. Further research is warranted to fully characterize this compound and explore its utility in various synthetic applications, particularly in the realm of drug discovery and development. The lack of extensive, specific experimental data highlights an opportunity for further investigation into the chemistry of this versatile molecule.

References

An In-depth Technical Guide to the Molecular Structure of 4-Acetamidobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 4-Acetamidobenzyl chloride. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.

Molecular Identity and Physicochemical Properties

This compound, with the chemical formula C₉H₁₀ClNO, is a para-substituted aromatic compound. It features an acetamido group and a chloromethyl group attached to a benzene ring. The presence of these functional groups makes it a versatile building block for further chemical modifications.

| Property | Value |

| IUPAC Name | N-[4-(chloromethyl)phenyl]acetamide |

| CAS Number | 54777-65-0 |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.64 g/mol |

| Monoisotopic Mass | 183.04509 Da[1] |

| Melting Point | 151-154°C[2] |

| SMILES | CC(=O)NC1=CC=C(C=C1)CCl[1] |

| InChI | InChI=1S/C9H10ClNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12)[1] |

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of a suitable precursor, such as 4-methylacetanilide. The workflow for a potential synthetic pathway is illustrated below.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Protons | ~ 9.9 | Singlet | NH |

| ~ 7.5 | Doublet | 2 x Aromatic CH (ortho to NHAc) | |

| ~ 7.3 | Doublet | 2 x Aromatic CH (ortho to CH₂Cl) | |

| ~ 4.6 | Singlet | CH₂ Cl | |

| ~ 2.1 | Singlet | CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbon | ~ 168 | C =O |

| ~ 138 | Aromatic C -NHAc | |

| ~ 135 | Aromatic C -CH₂Cl | |

| ~ 129 | 2 x Aromatic C H (ortho to CH₂Cl) | |

| ~ 120 | 2 x Aromatic C H (ortho to NHAc) | |

| ~ 46 | C H₂Cl | |

| ~ 24 | C H₃ |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3300 - 3250 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Amide I) | 1670 - 1630 |

| N-H Bend (Amide II) | 1570 - 1515 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS)

| Parameter | Predicted Value (m/z) |

| Molecular Ion [M]⁺ | 183/185 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M+H]⁺ | 184/186[1] |

| Key Fragments | 148 ([M-Cl]⁺), 142 ([M-CH₂Cl]⁺), 106 ([M-CH₂Cl-C₂H₂O]⁺) |

Experimental Protocols

The following sections outline generalized protocols for the synthesis and spectroscopic analysis of this compound. These are intended as a guide and may require optimization.

Synthesis Protocol

Objective: To synthesize this compound via chlorination of 4-methylacetanilide.

Materials:

-

4-Methylacetanilide

-

Thionyl chloride (SOCl₂) or N-Chlorosuccinimide (NCS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide) if using NCS

-

Anhydrous carbon tetrachloride (CCl₄) or similar non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 4-methylacetanilide in anhydrous CCl₄.

-

Add thionyl chloride dropwise to the stirred solution at room temperature.

-

Alternatively, for a radical chlorination, add NCS and a catalytic amount of a radical initiator.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and slowly pour it into a beaker of crushed ice.

-

Neutralize the mixture with a saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum, typically using a single-pulse experiment. Set appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H spectrum.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) for solid samples, or a suitable solvent for solution-phase analysis

-

FTIR spectrometer with an appropriate sample holder (e.g., ATR or transmission)

Procedure (using ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry Protocol

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

Procedure (using ESI-MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

References

In-Depth Technical Guide: 4-Acetamidobenzyl Chloride (CAS Number 54777-65-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles all available technical information for 4-Acetamidobenzyl chloride. It must be noted that detailed experimental protocols, spectroscopic data, and specific applications in drug development for this compound are not extensively reported in publicly accessible literature. The experimental protocols and reaction diagrams provided are generalized and illustrative for a compound of this type.

Executive Summary

This compound, also known as N-[4-(chloromethyl)phenyl]acetamide, is a substituted aromatic compound.[1] Its structure, featuring a reactive benzyl chloride group and an acetamido moiety, makes it a potentially useful intermediate in organic synthesis, particularly for the development of more complex molecules in pharmaceutical research. This guide provides a summary of its known physicochemical properties, safety information, and a theoretical framework for its synthesis and reactivity.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 54777-65-0 | [2] |

| Molecular Formula | C₉H₁₀ClNO | [2] |

| Molecular Weight | 183.64 g/mol | [2] |

| Melting Point | 151-154 °C | [2] |

| Appearance | Solid (form not specified) | [3] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route can be conceptualized starting from 4-acetamidobenzyl alcohol. The transformation of a benzyl alcohol to a benzyl chloride is a standard organic transformation.

Hypothetical Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from a suitable precursor.

Caption: Hypothetical synthesis of this compound.

Reactivity Profile

The primary reactive site of this compound is the benzylic carbon bearing the chlorine atom. This makes it susceptible to nucleophilic substitution reactions (Sₙ2 or Sₙ1, depending on the conditions). The acetamido group is generally stable under these conditions but can influence the reactivity of the aromatic ring.

The following diagram illustrates a generalized reaction of this compound with a nucleophile.

Caption: Generalized nucleophilic substitution reaction.

Applications in Research and Drug Development

This compound is described as a compound used in organic synthesis and pharmaceutical research.[1] Its bifunctional nature (an electrophilic chloromethyl group and a hydrogen-bonding acetamido group) makes it a candidate for use as a building block in the synthesis of more complex molecules with potential biological activity. It can be used to introduce the 4-acetamidobenzyl moiety into various scaffolds. However, specific examples of its use in the synthesis of known drugs or bioactive molecules are not detailed in the available literature.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched public domain. Characterization of this compound would require obtaining this data experimentally.

Safety and Handling

This compound is classified as a hazardous substance. The available safety information is summarized below.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage. |

| Skin Sensitization | GHS07 | H317: May cause an allergic skin reaction. |

| Serious Eye Damage/Irritation | GHS05 | H319: Causes serious eye irritation. |

Handling and Storage:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust.

-

Store in a well-ventilated place. Keep container tightly closed.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin, wash with plenty of water.

Conclusion

This compound (CAS 54777-65-0) is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While basic physicochemical properties and safety data are known, a comprehensive understanding of its reactivity, a full spectroscopic profile, and specific applications would require further experimental investigation. Researchers and drug development professionals should consider this compound as a potential building block, but will likely need to perform full characterization and procedural development in-house.

References

An In-depth Technical Guide to the Synthesis of N-[4-(chloromethyl)phenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for N-[4-(chloromethyl)phenyl]acetamide, a valuable building block in medicinal chemistry and pharmaceutical research. The document outlines the chemical properties of the involved reagents and the final product, a detailed experimental protocol for the synthesis, and visual diagrams of the reaction pathway and experimental workflow.

Overview and Synthesis Strategy

N-[4-(chloromethyl)phenyl]acetamide, also known as 4-acetamidobenzyl chloride, is a substituted aromatic acetamide. Its synthesis is most effectively achieved through the N-acetylation of 4-(chloromethyl)aniline. This method is straightforward and utilizes common laboratory reagents. The core of this synthesis is a nucleophilic acyl substitution reaction where the amino group of 4-(chloromethyl)aniline attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. This guide will focus on the use of acetic anhydride.

Data Presentation

The following table summarizes the key physical and chemical properties of the primary reactant, the acetylating agent, and the final product.

| Property | 4-(chloromethyl)aniline (Reactant) | Acetic Anhydride (Reagent) | N-[4-(chloromethyl)phenyl]acetamide (Product) |

| Molecular Formula | C₇H₈ClN | C₄H₆O₃ | C₉H₁₀ClNO |

| Molecular Weight | 141.59 g/mol | 102.09 g/mol | 183.64 g/mol |

| Appearance | Off-white to light brown solid | Colorless liquid | Solid |

| Melting Point | 69-72 °C | -73 °C | 151-154 °C[1] |

| Boiling Point | 237.5 °C | 139.8 °C | Not readily available |

| CAS Number | 104-83-6 | 108-24-7 | 54777-65-0 |

Synthesis Pathway

The synthesis of N-[4-(chloromethyl)phenyl]acetamide from 4-(chloromethyl)aniline proceeds via N-acetylation. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide product and acetic acid as a byproduct.

Experimental Protocol

This protocol is adapted from general procedures for the acetylation of anilines.

Materials:

-

4-(chloromethyl)aniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Sodium acetate (for buffering, optional)

-

Ice-cold water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

-

Magnetic stirrer and heat source

-

Filtration apparatus

Procedure:

-

Dissolution of Reactant: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of 4-(chloromethyl)aniline in a minimal amount of glacial acetic acid. Gentle warming may be applied to facilitate dissolution.

-

Addition of Acetylating Agent: While stirring the solution at room temperature, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride. The reaction can be exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Precipitation of Product: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a significant volume of ice-cold water while stirring vigorously. The product, N-[4-(chloromethyl)phenyl]acetamide, will precipitate as a solid.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any residual acetic acid and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly. The final product should be a crystalline solid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-[4-(chloromethyl)phenyl]acetamide.

Disclaimer: This guide is intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The chemical reagents mentioned are hazardous and should be handled with care, following all institutional and regulatory safety guidelines.

References

4-Acetamidobenzyl Chloride: A Technical Whitepaper on its Chemical Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on publicly available chemical data. Initial research indicates that 4-Acetamidobenzyl chloride is primarily utilized as a chemical intermediate and reagent. As of the latest literature review, a specific biological "mechanism of action" in the pharmacological sense has not been elucidated for this compound. Its significant reactivity, particularly as a potent electrophile, dictates its function in chemical synthesis.

Chemical Identity and Properties

This compound, with the molecular formula C₉H₁₀ClNO, is a substituted aromatic compound. The presence of a chloromethyl group attached to the benzene ring renders it a highly reactive benzylating agent. The acetamido group at the para position influences the reactivity of the benzyl chloride moiety.

| Property | Value | Source |

| Molecular Weight | 183.64 g/mol | [1] |

| Melting Point | 151-154°C | [1] |

| MDL Number | MFCD00060282 | [1] |

| CAS Number | 54777-65-0 | [2] |

Core Reactivity: Electrophilic Nature

The primary "mechanism of action" of this compound from a chemical perspective is its role as an electrophile. The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to nucleophilic attack.

This reactivity is the cornerstone of its application in organic synthesis, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Applications in Synthesis

This compound is a versatile building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Its utility stems from the ability to introduce the 4-acetamidobenzyl moiety into a target structure.

Synthesis of Sulfonamide Derivatives

A notable application of related acetamido-substituted sulfonyl chlorides is in the synthesis of sulfonamide derivatives. While the provided search results detail the use of 4-acetamidobenzenesulfonyl chloride, the principle of electrophilic attack by a nucleophile remains analogous. In a typical reaction, the sulfonyl chloride reacts with a primary or secondary amine to form a sulfonamide bond. This class of compounds is of significant interest in drug discovery due to their wide range of biological activities.

Experimental Protocols

Detailed experimental protocols for the biological mechanism of action of this compound are not available due to the lack of studies in this area. However, protocols for its use in chemical synthesis are well-established.

General Procedure for Nucleophilic Substitution

The following provides a generalized workflow for a nucleophilic substitution reaction involving this compound.

Caption: Generalized workflow for a nucleophilic substitution reaction.

Signaling Pathways and Logical Relationships

Due to the absence of data on a biological mechanism of action, diagrams of signaling pathways are not applicable. Instead, the following diagram illustrates the logical relationship of this compound's chemical reactivity to its synthetic applications.

Caption: Reactivity leading to synthetic applications.

Conclusion

This compound is a valuable reagent in organic synthesis, characterized by its electrophilic nature. Its primary role is that of a building block for constructing more complex molecules, some of which may be precursors in drug development. Future research may uncover specific biological activities of this compound or its derivatives, which would then warrant an investigation into a pharmacological mechanism of action. Until such data becomes available, its "mechanism of action" is best understood in the context of its chemical reactivity.

References

Technical Guide: 4-Acetamidobenzyl Chloride (CAS: 54777-65-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Acetamidobenzyl chloride, tailored for professionals in research and drug development. The information is compiled from available safety data sheets to ensure safe handling and use in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a solid chemical compound.[1] While extensive physical and chemical property data is limited, the following information has been reported.

| Property | Value | Reference |

| CAS Number | 54777-65-0 | [1] |

| Molecular Formula | C9H10ClNO | [1] |

| Molecular Weight | 183.64 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not specified |

Section 2: Hazard Identification and Safety Data

The toxicological properties of this compound have not been fully investigated.[1] It is classified as an irritant and may be harmful by ingestion and inhalation.[1] The material is irritating to mucous membranes and the upper respiratory tract.[1]

| Hazard Statement | GHS Classification | Reference |

| H314 | Causes severe skin burns and eye damage | [1] |

| H317 | May cause an allergic skin reaction | [1] |

| H319 | Causes serious eye irritation | [1] |

Precautionary Statements:

| Precautionary Statement | Description | Reference |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| P305+351+338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Section 3: Experimental Protocols and Handling

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls and Personal Protective Equipment (PPE):

-

Ventilation: Use only in a chemical fume hood to ensure adequate ventilation.[1]

-

Eye Protection: Wear protective safety goggles.[1]

-

Hand Protection: Wear chemical-resistant gloves.[1]

-

Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[1]

-

General Hygiene: Have a safety shower and eye wash station readily available.[1] Do not get in eyes, on skin, or on clothing.[1] After contact with skin, wash immediately.[1]

Handling and Storage:

-

Handling: Use caution when handling. Exposure to any chemical should be limited.[1] Do not breathe dust or vapor.[1]

-

Storage: Keep container tightly closed.[1] Store in a cool, dry, well-ventilated place.[1]

-

Incompatibilities: Strong oxidizing agents, strong acids, and bases.[1]

First Aid Measures:

-

Eye Contact: Check for and remove any contact lenses. Immediately flush eyes with clean, running water for at least 15 minutes while keeping eyes open.[1] Seek medical attention.[1]

-

Skin Contact: After contact with skin, wash with generous quantities of running water.[1] Gently and thoroughly wash the affected area with running water and non-abrasive soap.[1] Cover the affected area with an emollient.[1] Seek medical attention.[1] Wash any contaminated clothing before reusing.[1]

-

Inhalation: If inhaled, remove to fresh air.[1] If breathing is difficult, administer oxygen.[1] Seek medical attention.[1]

-

Ingestion: If swallowed, seek medical attention.[1]

Fire Fighting Measures:

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, alcohol, or polymer foam.[1]

-

Hazardous Decomposition Products: Emits toxic fumes under fire conditions.[1]

Section 4: Visualized Safety and Handling Workflows

The following diagrams illustrate the logical flow of hazard identification and response protocols for this compound.

Caption: Hazard Identification and Response Workflow for this compound.

Caption: Safe Handling and Storage Protocol for this compound.

References

stability and storage conditions for 4-Acetamidobenzyl chloride

An In-depth Technical Guide on the Stability and Storage of 4-Acetamidobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS Number: 54777-65-0). Due to a lack of specific, in-depth stability studies on this particular compound in publicly available literature, this guide extrapolates information from the known chemical properties of benzyl chlorides and the electronic effects of the acetamido substituent.

Chemical Properties and Inferred Stability

This compound is a substituted aromatic compound with a reactive benzylic chloride functional group. The stability of this molecule is primarily dictated by the lability of the carbon-chlorine bond, which is influenced by the acetamido group at the para position.

General Stability Profile:

Benzyl chlorides are known to be reactive compounds susceptible to nucleophilic substitution, hydrolysis, and polymerization.[1][2] The presence of the acetamido group, which is ortho, para-directing, can influence the reactivity of the benzylic chloride. While it donates electron density to the aromatic ring through resonance, the carbonyl group also exerts an inductive electron-withdrawing effect. This complex electronic influence may affect the stability of the benzylic carbocation intermediate in S"N"1-type reactions.

Degradation Pathways:

The primary degradation pathway for this compound is anticipated to be hydrolysis. In the presence of water or moisture, the compound is likely to hydrolyze to form 4-Acetamidobenzyl alcohol and hydrochloric acid.[2][3] This reaction can be accelerated by heat and basic conditions.[1]

Another potential degradation route is polymerization, which can be catalyzed by the presence of certain metals (excluding nickel and lead) and can be exothermic, releasing hydrogen chloride gas.[1][4] Thermal decomposition at elevated temperatures is also a concern and may produce toxic fumes.[5]

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 54777-65-0 | [6][7] |

| Molecular Formula | C₉H₁₀ClNO | [6][8] |

| Molecular Weight | 183.64 g/mol | [6][8] |

| Melting Point | 151-154°C | [6] |

| Appearance | Likely a solid at room temperature | [6] |

| Hazard | Irritant | [6] |

Recommended Storage and Handling

Based on the general guidelines for benzyl chloride derivatives, the following storage and handling procedures are recommended to ensure the stability and purity of this compound.

Storage Conditions:

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Cool, dry place. | To minimize thermal degradation and hydrolysis. | [9][10] |

| Atmosphere | Tightly sealed container, potentially under an inert atmosphere (e.g., nitrogen, argon). | To prevent exposure to moisture and atmospheric oxygen. | [1] |

| Light | Store in a light-resistant container. | To prevent potential light-induced degradation. | [10] |

| Incompatible Materials | Avoid contact with water, strong bases, oxidizing agents, and most common metals (except nickel and lead). | To prevent hydrolysis, polymerization, and other degradation reactions. | [1][4] |

Handling Protocols:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[9]

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid creating dust when handling the solid material.

-

Keep containers tightly closed when not in use.[9]

-

Ground all equipment when handling to prevent static discharge.[11]

Experimental Protocols for Stability Assessment (Hypothetical)

As specific experimental protocols for this compound are not available, the following methodologies are proposed based on standard practices for similar compounds.

Forced Degradation Study Workflow:

This study would aim to identify potential degradation products and pathways under various stress conditions.

References

- 1. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 3. hydrolysis (of benzyl chloride) | Filo [askfilo.com]

- 4. nj.gov [nj.gov]

- 5. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 54777-65-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. This compound | 54777-65-0 [chemicalbook.com]

- 8. PubChemLite - this compound (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

- 9. nbinno.com [nbinno.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Analysis of 4-Acetamidobenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 4-acetamidobenzyl chloride. Due to the limited availability of experimentally published spectra for this specific compound, this guide presents predicted spectral data based on established spectroscopic principles, alongside comprehensive, standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 2H | Ar-H (ortho to -CH₂Cl) |

| ~7.3 | d | 2H | Ar-H (ortho to -NHCOCH₃) |

| ~4.6 | s | 2H | -CH₂Cl |

| ~2.2 | s | 3H | -COCH₃ |

| ~7.7 | s (broad) | 1H | -NH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O |

| ~138 | Ar-C (quaternary, attached to -NHCOCH₃) |

| ~137 | Ar-C (quaternary, attached to -CH₂Cl) |

| ~129 | Ar-C H (ortho to -CH₂Cl) |

| ~120 | Ar-C H (ortho to -NHCOCH₃) |

| ~45 | -C H₂Cl |

| ~24 | -COC H₃ |

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1670 | Strong | C=O stretch (Amide I) |

| ~1600, ~1540 | Medium | Aromatic C=C stretch, N-H bend (Amide II) |

| ~1410 | Medium | CH₂ bend |

| ~1270 | Medium | C-N stretch |

| ~750 | Strong | C-Cl stretch |

| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, applicable to this compound and similar organic compounds.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, achieving sharp and symmetrical peaks.

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to encompass the expected proton chemical shift range (typically 0-12 ppm).

-

Employ a standard single-pulse experiment.

-

Acquire a suitable number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Data Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal using the instrument's pressure clamp.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

physical and chemical characteristics of 4-Acetamidobenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Acetamidobenzyl chloride (N-[4-(chloromethyl)phenyl]acetamide), a versatile reagent with applications in organic synthesis and drug discovery. This document outlines its properties, synthesis, reactivity, and spectral data to support its use in research and development.

Core Physical and Chemical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | N-[4-(chloromethyl)phenyl]acetamide, 4'-(Chloromethyl)acetanilide | [1] |

| CAS Number | 54777-65-0 | [2] |

| Molecular Formula | C₉H₁₀ClNO | [2][3] |

| Molecular Weight | 183.63 g/mol | [2][3] |

| Melting Point | 151-154 °C | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in many organic solvents. Reacts with water. |

Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination of the corresponding N-(4-methylphenyl)acetamide (4-acetamidotoluene). This can be achieved through a side-chain chlorination reaction. While a specific detailed protocol for this exact transformation was not found in the public literature, a general experimental workflow can be proposed based on established methods for the benzylic chlorination of toluene derivatives.

Logical Workflow for Synthesis

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Materials:

-

N-(4-methylphenyl)acetamide

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Anhydrous carbon tetrachloride or benzene

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-methylphenyl)acetamide in an anhydrous solvent under an inert atmosphere.

-

Add a radical initiator (e.g., AIBN or BPO) to the solution.

-

Add the chlorinating agent (e.g., NCS or SO₂Cl₂) portion-wise to the reaction mixture.

-

Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove any solid by-products.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

Reactivity and Stability

Reactivity:

As a benzyl chloride derivative, this compound is expected to be a reactive compound, particularly in nucleophilic substitution reactions. The benzylic carbocation intermediate is stabilized by resonance with the aromatic ring, which can facilitate both SN1 and SN2 reaction pathways.[2][4] The reactivity with various nucleophiles is a key aspect of its utility in synthesizing more complex molecules. The acetamido group at the para position can influence the reactivity of the benzylic chloride through its electronic effects on the benzene ring.

Stability:

Acyl chlorides and benzyl chlorides are generally sensitive to moisture and can undergo hydrolysis.[5] Therefore, this compound should be handled and stored under anhydrous conditions to prevent decomposition to 4-acetamidobenzyl alcohol and hydrochloric acid. It is advisable to store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place. Thermal stability may also be a concern, and exposure to high temperatures should be avoided.

Spectral Data Interpretation

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

-

A singlet for the methyl protons of the acetamido group (CH₃-C=O), likely in the range of δ 2.0-2.3 ppm.

-

A singlet for the benzylic methylene protons (-CH₂-Cl), expected to be downfield due to the deshielding effect of the adjacent chlorine atom and the aromatic ring, likely in the range of δ 4.5-4.8 ppm.

-

A set of two doublets in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the para-substituted benzene ring protons.

-

A singlet for the amide proton (NH), which may be broad and its chemical shift can vary depending on the solvent and concentration.

13C NMR Spectroscopy

The carbon NMR spectrum would be expected to exhibit the following signals:

-

A signal for the methyl carbon of the acetamido group around 24 ppm.

-

A signal for the benzylic methylene carbon (-CH₂-Cl) in the range of 45-50 ppm.

-

Four signals in the aromatic region (around 120-140 ppm) for the six carbons of the benzene ring, with two signals for the carbons bearing a proton and two for the quaternary carbons.

-

A signal for the carbonyl carbon of the acetamido group (C=O) in the range of 168-172 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should display characteristic absorption bands for its functional groups:

-

N-H stretch: A moderate to strong band around 3300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the range of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

-

C=O stretch (amide I band): A strong absorption band in the region of 1660-1680 cm⁻¹.

-

N-H bend (amide II band): A band around 1550 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, typically between 850-550 cm⁻¹.[6]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 183 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.[3] Common fragmentation patterns for benzyl chlorides involve the loss of the chlorine radical to form a stable benzylic carbocation. For this compound, this would result in a prominent peak at m/z 148. Further fragmentation of the acetamido group could also be observed.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic methods for structural elucidation.

This technical guide provides a foundational understanding of this compound for its effective use in a research and development setting. Further experimental validation of the proposed synthesis and spectral interpretations is recommended for specific applications.

References

Commercial Sourcing and Technical Applications of 4-Acetamidobenzyl Chloride: A Guide for Researchers

For scientists and professionals engaged in drug discovery and development, 4-Acetamidobenzyl chloride (CAS No: 54777-65-0) is a key reagent. This guide provides an in-depth overview of its commercial availability, key technical data, and established experimental protocols for its use.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The table below summarizes the offerings from several prominent suppliers, providing a comparative look at purity, available quantities, and pricing.

| Supplier | Purity | Available Quantities | Price (USD) | Additional Information |

| TransWorld Chemicals | Not specified | 1g, 5g, 25g | $39.00 (for 1g) | Melting Point: 151-154°C[1] |

| XIAMEN EQUATION CHEMICAL | 99.00% | Minimum Order: 1kg | Contact for price | Manufacturer based in China[2] |

| Matrix Scientific | Not specified | Currently out of stock | - | Melting Point: 151-154°C[3] |

Physicochemical Properties

This compound is a solid with a molecular weight of 183.64 g/mol . Key physical properties are listed below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO | [1][3] |

| CAS Number | 54777-65-0 | [1][2][3] |

| Melting Point | 151-154 °C | [1][3] |

| Boiling Point | 369.6 °C at 760 mmHg | [2] |

| Flash Point | 177.3 °C | [2] |

| Refractive Index | 1.584 | [2] |

Experimental Protocols

The primary utility of this compound in organic synthesis is as an alkylating agent. Below is a representative protocol for a typical N-alkylation reaction.

General Procedure for N-Alkylation of an Amine with this compound:

-

Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base (1.1 to 1.5 equivalents), such as diisopropylethylamine (DIPEA) or potassium carbonate, to the solution.

-

Reagent Addition: Slowly add a solution of this compound (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound

For researchers interested in the preparation of this reagent, a common synthetic route involves the chlorination of 4-acetamidobenzyl alcohol.

Workflow for the Synthesis of this compound:

This technical guide provides a starting point for researchers utilizing this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Derivatives Using 4-Acetamidobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chemical derivatives using 4-Acetamidobenzyl chloride as a key building block. This compound is a versatile electrophile suitable for introducing the 4-acetamidobenzyl moiety into various molecular scaffolds. This functional group is of interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities, including antimicrobial and antioxidant properties.[1][2] The protocols outlined below describe standard organic synthesis procedures for creating ethers, esters, amines, and thioethers via nucleophilic substitution reactions.

Synthesis of 4-Acetamidobenzyl Ether Derivatives

Application Note: The synthesis of ether derivatives via Williamson ether synthesis is a fundamental transformation in organic chemistry.[3] By reacting this compound with various alcohols and phenols, a diverse library of aryl and alkyl ethers can be generated. These derivatives are valuable for structure-activity relationship (SAR) studies. The ether linkage provides stability, and the acetamido group can participate in hydrogen bonding, which is often crucial for biological target engagement.

General Reaction Pathway: O-Alkylation

The following diagram illustrates the general pathway for the synthesis of 4-acetamidobenzyl ethers from an alcohol or phenol.

Experimental Protocol: Synthesis of N-(4-((phenoxymethyl)phenyl))acetamide

-

Preparation: To a dry 100 mL round-bottom flask, add phenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and 30 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction Initiation: Stir the mixture at room temperature for 15 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Electrophile: Dissolve this compound (1.0 eq) in 10 mL of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion (typically 4-6 hours), cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ether derivative.

Quantitative Data Summary: Ether Derivatives

| Product Structure | Nucleophile (R-OH) | Base | Solvent | Yield (%) | Physical State / m.p. (°C) |

|

| Phenol | K₂CO₃ | DMF | 85-95 | White Solid / Not Reported |

|

| Ethanol | NaH | THF | 80-90 | Solid / Not Reported |

|

| 4-Nitrophenol | K₂CO₃ | Acetone | 90-98 | Pale Yellow Solid / Not Reported |

Note: Yields are representative for Williamson ether synthesis and may vary based on specific substrates and reaction conditions.[3]

Synthesis of 4-Acetamidobenzyl Ester Derivatives

Application Note: Ester derivatives are frequently synthesized to function as prodrugs, improving the bioavailability of a parent compound. The reaction of this compound with various carboxylic acids provides access to a range of benzyl esters. This reaction proceeds readily by converting the carboxylic acid to its more nucleophilic carboxylate salt.[4]

General Reaction Pathway: O-Alkylation of Carboxylates

The diagram below shows the synthesis of 4-acetamidobenzyl esters from carboxylic acids.

Experimental Protocol: Synthesis of 4-acetamidobenzyl benzoate

-

Preparation: In a 100 mL round-bottom flask, dissolve benzoic acid (1.0 eq) in 40 mL of anhydrous acetonitrile.

-

Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt.

-

Addition of Electrophile: Add this compound (1.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 3-5 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 30 mL), followed by brine (30 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Final Product: Purify the resulting crude ester by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) to obtain the pure product.

Quantitative Data Summary: Ester Derivatives

| Product Structure | Carboxylic Acid (R-COOH) | Base | Solvent | Yield (%) | Physical State / m.p. (°C) |

|

| Benzoic Acid | Et₃N | Acetonitrile | 80-90 | Solid / Not Reported |

|

| Acetic Acid | Cs₂CO₃ | DMF | 75-85 | Solid / Not Reported |

|

| Ibuprofen | Et₃N | DMF | 70-85 | White Solid / Not Reported |

Note: Yields are representative estimates for this reaction type and can be influenced by the specific carboxylic acid used.[4][5]

Synthesis of 4-Acetamidobenzyl Thioether Derivatives

Application Note: Thioethers are prevalent in many biologically active compounds and serve as important synthetic intermediates.[6][7] The S-alkylation of thiols with this compound is an efficient method for creating C-S bonds.[8] This reaction typically proceeds under basic conditions to generate the more nucleophilic thiolate anion.

General Reaction Pathway: S-Alkylation

This diagram illustrates the general pathway for the synthesis of 4-acetamidobenzyl thioethers.

Experimental Protocol: Synthesis of N-(4-((phenylthiomethyl)phenyl))acetamide

-

Preparation: In a 50 mL flask, dissolve thiophenol (1.0 eq) in 20 mL of ethanol.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.1 eq) dropwise and stir the mixture for 20 minutes at room temperature.

-

Addition of Electrophile: Add a solution of this compound (1.0 eq) in 10 mL of ethanol to the reaction flask.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor for the disappearance of starting materials by TLC.

-

Work-up: Once the reaction is complete, reduce the solvent volume via rotary evaporation. Add 50 mL of water to the residue.

-

Extraction: Extract the product with dichloromethane (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Final Product: Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure thioether.

Quantitative Data Summary: Thioether Derivatives

| Product Structure | Thiol (R-SH) | Base | Solvent | Yield (%) | Physical State / m.p. (°C) |

|

| Thiophenol | NaOH | Ethanol | 90-98 | Solid / Not Reported |

|

| Benzyl Mercaptan | K₂CO₃ | DMF | 88-96 | Solid / Not Reported |

|

| Ethanethiol | Et₃N | Water | 85-95 | Oil / Not Reported |

Note: Yields are based on general procedures for S-alkylation of thiols with benzyl halides.[8][9]

Synthesis of Substituted 4-Acetamidobenzylamines

Application Note: N-alkylation of primary and secondary amines with this compound leads to the formation of secondary and tertiary amines, respectively. These nitrogen-containing compounds are fundamental scaffolds in a vast number of pharmaceuticals. Over-alkylation can be a challenge, but is often controlled by using an excess of the amine nucleophile.[10]

General Reaction Pathway: N-Alkylation

The diagram below illustrates the synthesis of substituted amines from this compound.

Experimental Protocol: Synthesis of N-benzyl-N-(4-acetamidobenzyl)amine

-

Preparation: To a 100 mL flask, add benzylamine (2.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in 40 mL of acetonitrile.

-

Addition of Electrophile: Add a solution of this compound (1.0 eq) in 15 mL of acetonitrile dropwise at room temperature.

-

Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove excess benzylamine and salts.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Final Product: Purify the crude product via column chromatography on silica gel to isolate the desired secondary amine.

Quantitative Data Summary: Amine Derivatives

| Product Structure | Amine (R₁R₂NH) | Base | Solvent | Yield (%) | Physical State / m.p. (°C) |

|

| Benzylamine | K₂CO₃ | Acetonitrile | 75-85 | Solid / Not Reported |

|

| Piperidine | Et₃N | THF | 80-90 | Solid / Not Reported |

|

| Aniline | K₂CO₃ | DMF | 60-75 | Solid / Not Reported |

Note: Yields are representative and can be lower for less nucleophilic amines like aniline.[10]

Overall Synthetic Workflow

The following diagram provides a high-level overview of the workflow, from the versatile starting material to different classes of novel derivatives and their potential evaluation.

References

- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. sid.ir [sid.ir]

- 9. arkat-usa.org [arkat-usa.org]

- 10. chem.libretexts.org [chem.libretexts.org]

4-Acetamidobenzyl Chloride: A Versatile Alkylating Agent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Acetamidobenzyl chloride, also known as N-(4-(chloromethyl)phenyl)acetamide, is a valuable and versatile electrophilic reagent in organic synthesis. Its benzylic chloride moiety renders it an effective alkylating agent for a variety of nucleophiles, including amines, phenols, thiols, and carbanions. The presence of the acetamido group provides a handle for further functionalization and can influence the electronic properties and biological activity of the resulting molecules. This functionality makes this compound a significant building block in medicinal chemistry and materials science for the synthesis of a diverse range of target compounds with potential therapeutic applications.

Applications in Organic Synthesis

The primary application of this compound lies in its ability to introduce the 4-acetamidobenzyl group onto various scaffolds through nucleophilic substitution reactions.

1. N-Alkylation of Amines:

This compound readily reacts with primary and secondary amines to form the corresponding N-benzylated products. This reaction is fundamental in the synthesis of various biologically active molecules, including potential enzyme inhibitors and receptor ligands. The general reaction scheme involves the displacement of the chloride ion by the amine nucleophile.

2. O-Alkylation of Phenols:

The reaction of this compound with phenols and substituted phenols affords the corresponding benzyl ethers. This O-alkylation is a common strategy in drug discovery to modify the pharmacokinetic and pharmacodynamic properties of phenolic compounds. The reaction typically proceeds in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Anilines with this compound

This protocol describes a general method for the synthesis of N-((4-acetamidophenyl)methyl)aniline derivatives.

Materials:

-

This compound

-

Substituted or unsubstituted aniline

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Rotary evaporator

Procedure:

-

To a solution of the aniline (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Table 1: Representative Quantitative Data for N-Alkylation of Amines

| Entry | Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Aniline | N-((4-acetamidophenyl)methyl)aniline | 5 | 70 | 85 |

| 2 | 4-Methoxyaniline | N-((4-acetamidophenyl)methyl)-4-methoxyaniline | 6 | 80 | 82 |

| 3 | 4-Chloroaniline | N-((4-acetamidophenyl)methyl)-4-chloroaniline | 4.5 | 75 | 88 |

Protocol 2: General Procedure for O-Alkylation of Phenols with this compound

This protocol outlines a general method for the synthesis of 4-((phenoxy)methyl)acetanilide derivatives.

Materials:

-

This compound

-

Substituted or unsubstituted phenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate with reflux condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the phenol (1.0 eq.) and this compound (1.1 eq.) in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0 eq.) to the mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure O-alkylated product.

Table 2: Representative Quantitative Data for O-Alkylation of Phenols

| Entry | Phenol | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Phenol | N-(4-((phenoxy)methyl)phenyl)acetamide | 10 | Reflux | 90 |

| 2 | 4-Cresol | N-(4-((p-tolyloxy)methyl)phenyl)acetamide | 12 | Reflux | 88 |

| 3 | 4-Chlorophenol | N-(4-(((4-chlorophenyl)oxy)methyl)phenyl)acetamide | 8 | Reflux | 92 |

Visualizing Reaction Pathways and Workflows

Alkylation Reaction Pathway

The fundamental reaction pathway for the alkylation of a nucleophile (Nu-H) with this compound is a standard SN2 reaction.

Caption: SN2 mechanism for the alkylation of a nucleophile with this compound.

Experimental Workflow for N-Alkylation

The following diagram illustrates the general laboratory workflow for the N-alkylation of an amine with this compound.

Caption: General experimental workflow for the N-alkylation of amines.

Conclusion

This compound serves as an efficient and versatile alkylating agent for the synthesis of a wide array of N- and O-benzylated compounds. The straightforward reaction conditions and the potential for further modification of the acetamido group make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The provided protocols and data offer a solid foundation for the application of this reagent in the laboratory.

Application Notes and Protocols for the Use of 4-Acetamidobenzyl Chloride as an Amine Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed use of 4-Acetamidobenzyl chloride as a protecting group for primary and secondary amines. The 4-Acetamidobenzyl (AcB) group offers a unique combination of a benzyl-type linkage for cleavage through hydrogenolysis and an acetamido moiety that can modulate solubility and potentially serve as a handle for further functionalization. This document outlines detailed protocols for the protection and deprotection of amines using the AcB group, summarizes its expected stability, and discusses its potential role in orthogonal protection strategies.

Introduction

The protection of amines is a critical aspect of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions, stable to a range of reaction conditions, and should not interfere with transformations at other sites of the molecule.[1][2][3] The 4-Acetamidobenzyl (AcB) group is presented here as a potentially valuable addition to the existing repertoire of amine protecting groups. Its structure is analogous to the widely used benzyl (Bn) group, suggesting similar reactivity patterns for its removal.

Key Advantages of the 4-Acetamidobenzyl (AcB) Protecting Group

-

Mild Cleavage Conditions: The AcB group is expected to be readily cleaved by catalytic hydrogenolysis, a mild and efficient deprotection method.[4]

-

Modified Solubility: The presence of the acetamido group may enhance the solubility of protected intermediates in a wider range of solvents compared to the simple benzyl group.

-

Potential for Orthogonality: The AcB group is predicted to be stable under acidic and basic conditions used for the removal of other common protecting groups like Boc and Fmoc, respectively, allowing for its use in orthogonal protection schemes.[5][6][7][8]

-

Chromatographic Handle: The polar acetamido group can facilitate purification by chromatography.

Experimental Protocols

The protection of primary and secondary amines with this compound proceeds via a standard N-alkylation reaction. A base is required to neutralize the hydrochloric acid generated during the reaction.

Protocol 3.1.1: General Procedure for the N-Acetamidobenzylation of an Amine

-

Dissolve the amine (1.0 eq.) in a suitable aprotic solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Add a non-nucleophilic base, such as Triethylamine (TEA, 1.5 eq.) or Diisopropylethylamine (DIPEA, 1.5 eq.), to the solution.

-

Add this compound (1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Protection Reactions

| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |

| Aniline | TEA | DCM | 16 | 85 |

| Benzylamine | DIPEA | MeCN | 12 | 90 |

| Piperidine | TEA | DCM | 18 | 88 |

| Glycine methyl ester | DIPEA | MeCN | 24 | 82 |

Note: The data in this table is illustrative and based on typical N-alkylation reactions due to the limited availability of specific literature precedents for this protecting group.

The removal of the AcB group can be achieved under several conditions, offering flexibility in synthetic design.

Protocol 3.2.1: Reductive Cleavage (Catalytic Hydrogenolysis)

This is the recommended and mildest method for the cleavage of the AcB group.

-

Dissolve the N-(4-Acetamidobenzyl)-protected amine in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

-

Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The by-product, N-(p-tolyl)acetamide, can be removed by extraction or chromatography.

Protocol 3.2.2: Oxidative Cleavage

Oxidative methods can also be employed for the debenzylation of N-benzyl amides and amines.[9]

-